Isopropyl isobutyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(2)7(8)9-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRPFQGZHKZCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Record name | ISOPROPYL ISOBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3711 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862297 | |
| Record name | Isopropyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl isobutyrate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., colourless to pale yellow liquid | |
| Record name | ISOPROPYL ISOBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3711 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/390/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
120.00 to 121.00 °C. @ 760.00 mm Hg | |
| Record name | Isopropyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in most organic solvents | |
| Record name | Isopropyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/390/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.850 | |
| Record name | Isopropyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/390/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
617-50-5 | |
| Record name | ISOPROPYL ISOBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3711 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isopropyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopropyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl isobutyrate | |
| Source | EPA DSSTox | |
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| Record name | Isopropyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.562 | |
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| Record name | ISOPROPYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IB2671N3UT | |
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| Record name | Isopropyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic and Biosynthetic Pathways of Isopropyl Isobutyrate and Allied Compounds
Chemical Synthesis Methodologies
The traditional and most common methods for producing isopropyl isobutyrate involve chemical synthesis, primarily through esterification reactions and derivatization from related compounds. These methods are well-established and allow for large-scale industrial production.
Esterification Reactions for this compound Formation
The most direct chemical synthesis of this compound is achieved through the Fischer-Speier esterification. This reaction involves the treatment of isobutyric acid with isopropyl alcohol in the presence of an acid catalyst. masterorganicchemistry.com Common acid catalysts for this process include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com Another preparative method involves the reaction of isobutyryl chloride with isopropyl alcohol. chemicalbook.comlookchem.com
The general reaction is as follows:
(CH₃)₂CHCOOH (Isobutyric Acid) + (CH₃)₂CHOH (Isopropyl Alcohol) ⇌ (CH₃)₂CHCOOCH(CH₃)₂ (this compound) + H₂O
The progress of such esterification reactions can be monitored to determine the reaction kinetics and optimize conditions for maximum yield. Studies have been conducted on the esterification of various carboxylic acids, including isobutyric acid, with different alcohols using various catalysts to understand the influence of molecular structure and reaction parameters. pjsir.orgresearchgate.net
Derivatization from Related Isobutyrate Compounds as Intermediates
This compound can also be synthesized through the derivatization of other isobutyrate compounds. A key intermediate in some synthetic pathways is isopropyl 2-bromoisobutyrate. adpharmachem.comsigmaaldrich.comrelicchemicals.in This organobromine compound serves as a versatile building block in organic synthesis. adpharmachem.comrelicchemicals.in For instance, it can be used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. adpharmachem.com The synthesis of isopropyl 2-bromoisobutyrate itself typically involves the esterification of isobutyric acid with isopropyl alcohol followed by bromination, or a reaction involving isopropyl alcohol, isobutyric acid, and a brominating agent like bromine or phosphorus tribromide. adpharmachem.com This intermediate can then be subjected to further reactions to yield various derivatives, though direct conversion back to this compound is not a standard synthetic route. Instead, its utility lies in creating other valuable compounds. google.com
Catalytic Approaches in this compound Synthesis and Optimization
Research into optimizing the synthesis of isobutyrate esters has explored various catalytic systems to improve efficiency, selectivity, and environmental footprint. Both homogeneous and heterogeneous catalysts have been investigated. For instance, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) have been employed for the esterification of isobutyric acid with isobutanol, a process analogous to the synthesis of this compound. researchgate.net
Enzymatic catalysis offers a green alternative to traditional chemical methods. Lipases, such as those from Candida rugosa and Rhizomucor miehei, have been successfully used to catalyze the synthesis of isobutyrate esters. nih.govresearchgate.net These biocatalysts can be immobilized on various supports to enhance their stability and reusability. nih.gov Response surface methodology has been used to optimize reaction conditions such as temperature, substrate concentration, and enzyme loading for the lipase-catalyzed synthesis of isobutyl isobutyrate, achieving high yields. researchgate.net Furthermore, catalysts comprising oxides of zinc, zirconium, and rare earths, with a small amount of palladium, have been developed for the one-step synthesis of isobutyl isobutyrate from isobutanol, demonstrating high conversion and selectivity. google.com
Biosynthetic Engineering for Isobutyrate Esters
Metabolic engineering and synthetic biology have opened new avenues for the sustainable production of chemicals like isobutyrate esters from renewable feedstocks. By harnessing the metabolic machinery of microorganisms, it is possible to create whole-cell biocatalysts for the de novo synthesis of these valuable compounds.
Microbial Production of Isobutyrate Derivatives in Engineered Organisms
Engineered strains of Escherichia coli and Pseudomonas spp. have been developed as promising platforms for the production of isobutyrate and its derivatives. aimspress.comacs.orgnih.govkribb.re.kr In E. coli, synthetic metabolic pathways have been constructed to produce isobutyrate from glucose. aimspress.comaimspress.com These efforts have involved gene knockouts and enzyme overexpressions to optimize the pathway and increase product titers. aimspress.comaimspress.com For example, deleting genes encoding competing alcohol dehydrogenases has been shown to increase isobutyrate production by reducing the formation of the byproduct isobutanol. aimspress.comaimspress.com Through strain improvement and fermentation optimization, high titers of isobutyrate, up to 90 g/L, have been achieved in fed-batch cultures of engineered E. coli. aimspress.comaimspress.com
Pseudomonas species are also notable for their esterase activity, which can be harnessed for the production of specific isobutyrate derivatives. nih.govkribb.re.krnih.gov For instance, an esterase from Pseudomonas aeruginosa has been shown to hydrolyze racemic esters to produce chiral isobutyric acid derivatives, which are valuable pharmaceutical precursors. nih.gov Pseudomonas putida has also been identified as a source of esterases for the stereoselective hydrolysis of isobutyrate esters. nih.gov
Metabolic Pathway Construction and Elucidation for Isobutyrate Esters
The biosynthesis of isobutyrate esters in engineered microorganisms relies on the construction and optimization of specific metabolic pathways. A key strategy involves leveraging the native 2-keto acid pathways, which are central to amino acid biosynthesis. nih.govmorressier.comnih.govresearchgate.netresearchgate.net These pathways can be engineered to produce isobutyryl-CoA, a key precursor for isobutyrate esters.
The final step in ester biosynthesis is catalyzed by alcohol O-acyltransferases (ATFs). nih.govresearchgate.netnih.govfrontiersin.orguniprot.org These enzymes condense an acyl-CoA molecule (like isobutyryl-CoA) with an alcohol to form the corresponding ester. nih.govresearchgate.net The versatility of ATF enzymes allows for the production of a wide array of esters by combining different acyl-CoAs and alcohols. nih.govnih.gov Researchers have successfully engineered E. coli to produce various esters, including isobutyrate esters, by expressing heterologous ATF genes. nih.govnih.gov For instance, by co-expressing genes for an ATF and pathways for producing isobutyryl-CoA and an alcohol, strains capable of synthesizing isobutyl isobutyrate have been created. google.comnih.gov
The general biosynthetic scheme is as follows:
Glucose → ... → 2-Ketoisovalerate → Isobutyryl-CoA + Alcohol → Isobutyrate Ester
Optimization of these pathways often involves balancing the expression of different enzymes and eliminating competing metabolic routes to channel the carbon flux towards the desired ester product. acs.org Coculture systems, where different parts of a biosynthetic pathway are compartmentalized into separate microbial populations, have also been explored to improve the efficiency and selectivity of ester production. acs.org
Enzyme Engineering and Gene Manipulation for Enhanced this compound Precursor Bioproduction
The biotechnological production of this compound relies on the efficient synthesis of its precursors: isopropanol (B130326) and isobutyric acid. Metabolic engineering and synthetic biology have become powerful tools to optimize microbial hosts, primarily Escherichia coli and Saccharomyces cerevisiae, for the high-yield production of these precursor molecules from renewable feedstocks.
The core of this bio-production strategy often involves harnessing and engineering the 2-keto acid metabolic pathway. researchgate.net 2-keto acids, which are key intermediates in amino acid biosynthesis, can be channeled towards the production of a wide array of chemicals, including the precursors for this compound. researchgate.net
For isobutanol, a common biological precursor to isopropanol, the Ehrlich pathway is frequently engineered into microbial hosts. researchgate.netbohrium.com This pathway converts 2-ketoisovalerate, an intermediate in the valine biosynthesis pathway, into isobutanol through a two-step enzymatic process involving a 2-keto acid decarboxylase (KDC) and an alcohol dehydrogenase (ADH). nih.govfrontiersin.org
Key genetic modifications to enhance isobutanol production include:
Overexpression of Pathway Genes : Scientists have overexpressed genes such as alsS (acetolactate synthase) from Bacillus subtilis, and ilvC (ketol-acid reductoisomerase) and ilvD (dihydroxy-acid dehydratase) from E. coli to increase the flux towards 2-ketoisovalerate. nih.gov The introduction of a KDC and an ADH completes the pathway to isobutanol. nih.govfrontiersin.org
Cofactor Balancing : The native isobutanol pathway in engineered hosts can be limited by the availability of the redox cofactor NADPH. nih.gov Some alcohol dehydrogenases, like YqhD from E. coli, are NADPH-dependent. nih.gov To overcome this, researchers have engineered the pathway to utilize the more abundant NADH by introducing NADH-dependent ADHs, such as AdhA from Lactococcus lactis, or by engineering the cofactor preference of key enzymes like KARI (ketol-acid reductoisomerase). nih.govfrontiersin.org
Elimination of Competing Pathways : To maximize the carbon flux towards isobutanol, genes responsible for the production of competing byproducts like ethanol (B145695) are often deleted. nih.gov
For the production of isobutyric acid, a similar strategy is employed. The pathway is directed to produce isobutyraldehyde (B47883) from 2-ketoisovalerate, but instead of reducing it to isobutanol, it is oxidized to isobutyric acid. This requires the action of an aldehyde dehydrogenase (ALDH). aimspress.com A significant challenge is preventing the host's native alcohol dehydrogenases from reducing the isobutyraldehyde intermediate to isobutanol. aimspress.comaimspress.com A key strategy has been the deletion of the yqhD gene in E. coli, which encodes a broad-range ADH. nih.govgoogle.com Deleting yqhD was shown to decrease isobutanol production by 80% and significantly increase the yield of isobutyrate. nih.govgoogle.com Further increasing the carbon flux towards isobutyrate can be achieved by overexpressing a promiscuous phenylacetaldehyde (B1677652) dehydrogenase (PadA), which efficiently oxidizes isobutyraldehyde. aimspress.com
The following table summarizes several engineered microbial systems for the production of isobutanol and isobutyric acid.
| Target Product | Microorganism | Key Genetic Modifications | Feedstock | Titer Achieved | Reference |
|---|---|---|---|---|---|
| Isobutanol | Escherichia coli JCL260 | Overexpression of alsS, ilvC, ilvD, KDC, ADH; Deletion of 6 byproduct-forming genes (e.g., ΔadhE) | Glucose | >20 g/L | nih.gov |
| Isobutanol | Escherichia coli W | Expression of isobutanol pathway on plasmid; ΔldhA ΔadhE Δpta ΔfrdA | Cheese Whey | 20 g/L | nih.gov |
| Isobutanol | Escherichia coli BWL9 | Engineered Ehrlich and Dahms pathways; Engineered xylose transport | Glucose-Xylose Mixture | 528.72 mg/L | bohrium.com |
| Isobutyrate | Escherichia coli | Deletion of yqhD gene; Expression of PadA | Glucose | 11.7 g/L | google.com |
| Isobutyrate | Escherichia coli IBA15-2C | Further engineering including knockout of additional dehydrogenases and optimized PadA expression | Not Specified | 90 g/L | aimspress.com |
| Isobutyric Acid | Pseudomonas sp. | Overexpression of 2-ketoacid decarboxylase from Lactococcus lactis; Gene deletions to reduce byproducts | Glucose | 2.3 g/L | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The synthesis of esters like this compound is increasingly being guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances and the maximization of resource efficiency. google.com This involves a shift from traditional chemical processes that often rely on non-renewable feedstocks and harsh catalysts.
Utilization of Renewable Resources and Sustainable Feedstocks
A cornerstone of green chemistry is the use of renewable starting materials. The biosynthetic production of isobutanol and isobutyric acid, as detailed in the previous section, exemplifies this principle. Microbial fermentation can utilize a variety of renewable feedstocks, moving away from petroleum-based production routes. google.comnih.gov
Sugars : Glucose, derived from sources like corn starch, is a common feedstock for engineered microbes. bohrium.commdpi.com
Lignocellulosic Biomass : To avoid competition with food sources, significant research has focused on using sugars derived from non-edible lignocellulosic biomass, such as agricultural residues and forestry waste. core.ac.ukwisc.edu This includes the utilization of both hexose (B10828440) (like glucose) and pentose (B10789219) (like xylose) sugars, which requires engineering microbes capable of metabolizing a mix of these substrates. researchgate.netbohrium.com
Waste Streams : Industrial and agricultural waste streams are also being explored as low-cost, sustainable feedstocks. For instance, cheese whey, a byproduct of the dairy industry, has been successfully used as a raw material for isobutanol production. nih.gov
By producing the necessary alcohol (isopropanol/isobutanol) and carboxylic acid (isobutyric acid) from these renewable resources, the entire value chain for this compound becomes more sustainable. wisc.edu
Development of Atom-Efficient and Environmentally Benign Synthetic Processes
The classic Fischer esterification method for producing esters involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong mineral acid catalyst, such as sulfuric acid. This method suffers from several drawbacks, including low atom economy (due to the need for excess reagent), corrosive conditions, and the generation of acidic waste. acs.orggoogle.com Green chemistry seeks to develop alternative synthetic routes that are more atom-efficient and environmentally benign.
Atom-Efficient Catalysis: A key goal is to achieve the direct condensation of equimolar amounts of the carboxylic acid and alcohol, which represents a highly atom-efficient process. acs.org Research has focused on developing water-tolerant catalysts that can drive the reaction to completion without needing to remove the water byproduct via physical means or by using a large excess of one reactant.
One notable development is the use of various oxometallic species as catalysts. For example, titanyl acetylacetonate (B107027) (TiO(acac)₂) has been identified as a highly effective, water-tolerant, and chemoselective catalyst for the direct esterification of a wide range of carboxylic acids and alcohols. acs.orgorganic-chemistry.org This neutral catalytic protocol avoids the use of harsh acids and can proceed with a 1:1 stoichiometry of reactants, maximizing atom economy. organic-chemistry.org
Environmentally Benign Processes: The use of biocatalysts, such as immobilized lipases, offers a green alternative for ester synthesis. mdpi.com Lipase-catalyzed esterification can be performed under mild, solvent-free conditions, which reduces energy consumption and avoids the use of volatile organic compounds. mdpi.com Another approach involves using solid acid catalysts, like ion-exchange resins, which can be easily separated from the reaction mixture and reused, minimizing waste and simplifying product purification. acs.org
The table below highlights some of the green catalytic approaches for ester synthesis.
| Catalyst System | Reaction Type | Key Advantages | Example Yield | Reference |
|---|---|---|---|---|
| TiO(acac)₂ (Titanyl acetylacetonate) | Direct Esterification | Atom-efficient (1:1 stoichiometry), water-tolerant, mild and neutral conditions, high chemoselectivity. | 97% (1-phenylethanol + benzoic acid) | organic-chemistry.org |
| Immobilized Lipases (e.g., from Candida rugosa) | Biocatalytic Esterification | Environmentally friendly, mild reaction conditions, high specificity, potential for solvent-free systems. | High conversion rates reported for various short-chain esters. | mdpi.comresearchgate.net |
| Triphenylphosphine oxide (TPPO) / (COCl)₂ | Esterification | Mild and neutral conditions, short reaction time (1h), high yields, recyclable TPPO. | Excellent yields reported. | royalsocietypublishing.org |
| HClO₄–SiO₂ | Direct Esterification | Heterogeneous catalyst, easily recovered and reused. | High yields reported for converting silyl (B83357) ethers to esters. | researchgate.net |
| Ion-Exchange Resins (e.g., Dowex 50W) | Esterification | Solid acid catalyst, avoids corrosive liquid acids, reusable, simplifies purification. | Effective for various esterifications, e.g., methyl anthranilate. | acs.org |
Reaction Mechanisms and Chemical Transformations Involving Isopropyl Isobutyrate
Atmospheric Chemistry and Oxidation Pathways
The atmospheric fate of isopropyl isobutyrate is primarily governed by its reactions with key oxidants present in the troposphere, namely the hydroxyl radical (OH) and the chlorine atom (Cl).
The primary atmospheric loss process for this compound is its reaction with hydroxyl (OH) radicals. researchgate.net This reaction is initiated by the abstraction of a hydrogen atom from the ester molecule by the OH radical. The susceptibility of different hydrogen atoms to abstraction varies, influencing the subsequent degradation pathways. For analogous esters like isopropyl acetate (B1210297), studies have shown that H-atom abstraction from the –CH group is a dominant reaction pathway. tandfonline.com
In addition to reacting with OH radicals, this compound can also be oxidized by chlorine (Cl) atoms, particularly in marine or coastal areas where Cl concentrations can be significant. nih.gov Similar to OH radicals, Cl atoms initiate the degradation process by abstracting a hydrogen atom from the ester. copernicus.org
The reaction with Cl atoms is generally faster than with OH radicals. For instance, the rate constant for the reaction of Cl atoms with isopropyl formate (B1220265) is significantly higher than that for its reaction with OH radicals. researchgate.net The reaction mechanism following Cl abstraction is analogous to that of OH-initiated oxidation, involving the formation of peroxy radicals and subsequent reactions that lead to various chlorinated and oxygenated products. copernicus.orgconicet.gov.ar For example, the Cl-initiated oxidation of methyl methacrylate (B99206) results in the formation of chloroacetone (B47974) and methyl pyruvate, among other products. conicet.gov.ar While Cl-initiated reactions are not expected to be the primary global removal process for this compound, they can be an important local sink in specific environments. researchgate.net
The speed at which this compound is removed from the atmosphere is determined by its reaction rate coefficients with oxidants like OH and Cl. Experimental studies have determined these coefficients for this compound and similar esters. For example, the rate coefficient for the reaction of OH radicals with cis-3-hexenyl isobutyrate has been measured. nih.gov Similarly, rate coefficients for the reactions of Cl atoms with various esters, including isopropyl formate, have been determined. researchgate.net
These kinetic data are crucial for calculating the atmospheric lifetime of this compound. The atmospheric lifetime with respect to reaction with OH radicals is considered the main determinant of its persistence in the troposphere. researchgate.net Product distribution analysis from these oxidation reactions helps to understand the full degradation pathway. For example, in the OH-initiated oxidation of isopropyl formate, acetic formic anhydride (B1165640) and acetone (B3395972) are major products. researchgate.net
Below is a table summarizing the experimentally determined rate coefficients for the reactions of various esters with OH and Cl radicals at room temperature.
| Ester | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| Isopropyl Formate | OH | (2.4 ± 0.6) × 10⁻¹² | researchgate.net |
| Isopropyl Formate | Cl | (1.75 ± 0.35) × 10⁻¹¹ | researchgate.net |
| Isobutyl Formate | OH | (3.37 ± 0.68) × 10⁻¹² | researchgate.net |
| Isobutyl Formate | Cl | (7.60 ± 1.10) × 10⁻¹¹ | researchgate.net |
| n-Propyl Isobutyrate | OH | Not explicitly stated, but studied | researchgate.net |
| This compound | OH | Not explicitly stated, but studied | researchgate.net |
| cis-3-Hexenyl Isobutyrate | OH | (4.84 ± 0.39) × 10⁻¹¹ | nih.gov |
| Isopropyl Acetate | OH | (3.97 ± 0.18) × 10⁻¹² | tandfonline.com |
Thermal Decomposition and Pyrolysis Kinetics
The behavior of this compound at elevated temperatures is characterized by its thermal decomposition, or pyrolysis. This process involves the breaking of chemical bonds, leading to the formation of smaller, more stable molecules.
The thermal decomposition of this compound can proceed through several unimolecular pathways. A common mechanism for esters is a concerted process involving a six-membered cyclic transition state, which leads to the formation of an alkene and a carboxylic acid. nih.govuhasselt.be For isopropyl propionate, a similar ester, the formation of propanoic acid and propene is the most favorable reaction pathway from both kinetic and thermodynamic standpoints. researchgate.netnih.gov
Other potential decomposition channels include simple bond scission reactions, which result in the formation of free radicals. researchgate.netnih.gov For instance, the cleavage of C-C or C-O bonds can occur, although these pathways often require higher energy than the concerted elimination. nih.govresearchgate.net The formation of lower esters is generally hindered by high activation energy barriers and is less likely to occur, except at very high temperatures. researchgate.netresearchgate.net
The rate of thermal decomposition of this compound is highly dependent on both temperature and pressure. As with most chemical reactions, an increase in temperature leads to a significant increase in the reaction rate. solubilityofthings.com This relationship is described by the Arrhenius equation, which shows that the rate constant increases exponentially with temperature. uhasselt.be
Pressure can also influence the kinetics of unimolecular reactions, particularly in the "fall-off" region between low and high-pressure limits. uhasselt.be At low pressures, the rate of decomposition is dependent on the frequency of collisions that energize the molecules. As pressure increases, the reaction rate may become independent of pressure, reaching the high-pressure limit where the rate is determined solely by the unimolecular rate constant. nih.gov Studies on the thermal decomposition of tert-butyl peroxyesters, including tert-butylperoxy isobutyrate, have shown that pressure can affect the activation volume and the reaction mechanism. researchgate.net For isopropyl propionate, the decomposition was found to follow first-order kinetics under specific temperature and pressure conditions. nih.gov
Hydrolytic Stability and Pathways of this compound
The stability of an ester like this compound in an aqueous environment is largely dictated by its resistance to hydrolysis, a chemical reaction that cleaves the ester bond to yield the parent carboxylic acid and alcohol. The hydrolysis of carboxylic acid esters can proceed through several mechanisms, primarily categorized as base-catalyzed, acid-catalyzed, and neutral hydrolysis. epa.gov For most esters, the base-catalyzed pathway (alkaline hydrolysis) is the most significant. epa.gov
The alkaline hydrolysis of esters typically follows a bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov In this process, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a carboxylic acid and an alcohol. epa.gov The rate of this reaction is influenced by both steric and electronic effects of the substituents on the ester. chemrxiv.org
The stability of isobutyrate esters in water is pH-dependent. For instance, the estimated hydrolysis half-life of isobutyl isobutyrate at 25°C and a neutral pH of 7 is approximately 9.2 years. oecd.org However, under alkaline conditions (pH 8), this half-life decreases significantly to 337 days, highlighting the acceleration of hydrolysis in the presence of a base. oecd.org In contrast, aqueous hydrolysis is generally considered important only in very alkaline environmental media with a pH greater than 8.5. nih.gov The process is also influenced by temperature and the dielectric constant of the medium. researchgate.netcdnsciencepub.com
Estimated Hydrolysis Half-Life of Isobutyl Isobutyrate at 25°C
| pH Level | Estimated Half-Life | Reference |
|---|---|---|
| 7 (Neutral) | ~9.2 years | oecd.org |
| 8 (Alkaline) | 337 days | oecd.org |
Radical and Ionic Mechanisms in Organic Synthesis Featuring Isobutyrate Moieties
The isobutyrate moiety is a versatile functional group in organic synthesis, participating in a variety of reactions that proceed through both radical and ionic intermediates. These transformations are crucial for constructing complex molecular architectures, particularly for creating challenging quaternary carbon centers. acs.org
A significant advancement in synthetic chemistry involves the use of α-N-phthalimido-oxy isobutyrate (NPIB) as a redox-active handle for hydroxyl groups. nih.gov This strategy enables the deoxygenative functionalization of alcohols, a challenging but highly valuable transformation. The NPIB group can be installed on a tertiary alcohol, creating a derivative that serves as a radical precursor. acs.orgnih.gov
Two primary pathways have been developed for the deoxygenative arylation of NPIB derivatives: a photoredox-catalyzed radical pathway and an acid-mediated cationic pathway. nih.govdntb.gov.uarsc.org
Photoredox-Catalyzed Radical Pathway: In this method, visible-light photoredox catalysis initiates a single-electron transfer (SET) to the NPIB ester. acs.org This process generates an alkyl radical by decarboxylation, which can then be coupled with various reaction partners. acs.org This radical-mediated approach has been successfully applied in the total synthesis of natural products like alanenses A and B. nih.govresearchgate.netbohrium.com
Acid-Mediated Cationic Pathway: Alternatively, treatment of the NPIB derivative with an acid can promote the formation of a cationic intermediate. nih.gov This cation can then undergo arylation. This ionic approach was also instrumental in the total synthesis of alanense A and B. nih.govdntb.gov.ua
These dual mechanisms highlight the versatility of the NPIB handle, allowing for the strategic formation of carbon-carbon bonds from readily available alcohol starting materials. researchgate.net
Pathways for Deoxygenative Arylation of NPIB Derivatives
| Pathway | Mediator/Condition | Key Intermediate | Reference |
|---|---|---|---|
| Radical | Photoredox Catalysis (Visible Light) | Alkyl Radical | acs.orgnih.gov |
| Cationic | Acid | Cationic Intermediate | nih.gov |
Ester solvents, including ethyl isobutyrate, are often employed in radical-initiated polymerization reactions, such as those used to produce pressure-sensitive adhesives (PSAs). rsc.orgrsc.orgresearchgate.net The choice of solvent is critical as it can influence the kinetics of the polymerization and the properties of the resulting polymer, such as its molecular weight (Mw). researchgate.netacs.org
In the radical-initiated polymerization of acrylic monomers, solvents like ethyl isobutyrate have been investigated as greener alternatives to traditional, more hazardous solvents like toluene. rsc.orgwhiterose.ac.uk While ethyl isobutyrate can function as a suitable solvent, its use can sometimes lead to challenges. rsc.orgresearchgate.net For instance, in some systems, using ethyl isobutyrate resulted in polymers with lower molecular weights than desired. rsc.orgresearchgate.netwhiterose.ac.uk This outcome was suspected to be due to chain transfer reactions, where a hydrogen atom is abstracted from the solvent molecule by the growing polymer radical. rsc.orgresearchgate.net This terminates the chain and initiates a new, smaller one, ultimately lowering the average molecular weight of the final polymer. researchgate.net Despite this, with adjusted conditions, ethyl isobutyrate has been successfully used to produce high-quality PSAs. rsc.org
Studies on the free-radical homopolymerization of monomers like methyl methacrylate (MMA) in methyl isobutyrate showed that while the activation energy was not affected by the solvent, the apparent propagation rate coefficient could be significantly different from bulk polymerization. acs.org
Biotransformations and In Vivo Metabolic Fate of this compound
When introduced into a biological system, this compound, like other aliphatic esters, is expected to undergo rapid metabolism. oecd.orginchem.org The primary metabolic pathway is hydrolysis, catalyzed by esterase enzymes present in the body. inchem.orgeuropa.eu This biotransformation cleaves the ester into its constituent parts: isopropanol (B130326) and isobutyric acid. oecd.orgsmolecule.com
Following oral administration in rats, isobutyl isobutyrate is rapidly and completely metabolized to isobutanol and isobutyric acid. oecd.org Similarly, in vivo studies in rats with sucrose (B13894) acetate isobutyrate (a mixed ester of sucrose with acetic and isobutyric acids) show that it is quickly metabolized in the gastrointestinal tract. europa.eu The resulting isobutyric acid is an endogenous substance in humans, serving as an intermediate in the metabolism of the amino acid valine. inchem.org
Once formed, the isobutyric acid enters normal metabolic pathways. nih.gov Studies involving isotopically labeled isobutyrate in rats have shown that it is dehydrogenated to form methacrylate, which is then hydrated to produce (S)(+)-3-hydroxyisobutyric acid. nih.gov This demonstrates that the body efficiently processes the isobutyrate moiety derived from ester hydrolysis. nih.govwikipedia.org
Metabolic Products of Isobutyrate Esters
| Initial Compound | Primary Metabolic Reaction | Initial Products | Further Metabolites of Isobutyric Acid | Reference |
|---|---|---|---|---|
| This compound | Hydrolysis | Isopropanol, Isobutyric Acid | Methacrylate, 3-Hydroxyisobutyric Acid | oecd.orgnih.gov |
| Isobutyl Isobutyrate | Hydrolysis | Isobutanol, Isobutyric Acid | Methacrylate, 3-Hydroxyisobutyric Acid | oecd.orgsmolecule.com |
| Sucrose Acetate Isobutyrate | De-esterification | Sucrose, Partially De-esterified SAIB, Isobutyric Acid, Acetic Acid | Methacrylate, 3-Hydroxyisobutyric Acid | europa.eu |
Computational and Theoretical Chemistry Studies of Isopropyl Isobutyrate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.
The three-dimensional arrangement of atoms and the relative energies of different spatial orientations (conformers) are crucial determinants of a molecule's physical and chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine these properties. For esters like isopropyl isobutyrate, rotation around single bonds, particularly the C-O and C-C bonds, gives rise to multiple conformers.
Computational studies on analogous esters, such as isopropyl nitrate (B79036) and n-propyl nitrate, have successfully identified the most energetically favorable conformers by scanning the potential energy surface along dihedral angles. researchgate.net A similar approach for this compound would involve optimizing the geometry of various possible conformers and calculating their relative energies to identify the most stable structures. For example, studies on isopropyl acetate (B1210297) have utilized methods like M06-2x/cc-pVTZ and ROCBS-QB3 to determine the relative energies of its different conformers. researchgate.net These calculations provide essential data on bond lengths, bond angles, and dihedral angles that characterize the equilibrium geometry of the molecule.
Table 1: Representative Data from Conformational Analysis of a Similar Ester (Isopropyl Acetate)
| Conformer | M06-2x/cc-pVTZ Relative Energy (kJ mol⁻¹) | ROCBS-QB3 Relative Energy (kJ mol⁻¹) | ROCCSD(T)/cc-pVTZ Relative Energy (kJ mol⁻¹) |
|---|---|---|---|
| C1 (most stable) | 0.00 | 0.00 | 0.00 |
| C2 | 1.95 | 2.11 | 2.05 |
| C3 | 11.51 | 12.34 | 12.01 |
| C4 | 13.46 | 14.45 | 14.07 |
This table is based on data for isopropyl acetate and is illustrative of the type of information generated for conformational analysis. researchgate.net
Computational methods are widely used to predict spectroscopic properties, which can be invaluable for structure elucidation and interpretation of experimental spectra. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique, and the prediction of chemical shifts (δ) is a common application of quantum chemistry.
The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using various computational techniques. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating nuclear shielding tensors, from which chemical shifts are derived. modgraph.co.uk The accuracy of these predictions is sensitive to the chosen theoretical method, including the functional and basis set, as well as the molecular geometry used in the calculation. modgraph.co.uk For flexible molecules like this compound, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers to obtain results that correlate well with experimental data measured at a given temperature. Machine learning algorithms, trained on large datasets of experimental and calculated spectra, have also emerged as powerful tools for rapid and accurate NMR shift prediction. nih.govnih.gov
Table 2: Common Computational Methods for NMR Chemical Shift Prediction
| Method | Description | Typical Accuracy (¹H NMR) |
|---|---|---|
| Density Functional Theory (DFT) with GIAO | Calculates nuclear shielding constants from first principles. Requires geometry optimization. | Root Mean Square Errors (RMSEs) of 0.2–0.4 ppm. nih.gov |
| HOSE Codes | An empirical method based on creating a spherical description of an atom's environment. | Mean Absolute Errors (MAEs) of 0.2–0.3 ppm. nih.gov |
Reaction Kinetics and Thermodynamics Modeling
Understanding the rates and mechanisms of chemical reactions is essential for predicting the chemical fate of this compound in various environments, such as combustion or atmospheric degradation. Computational modeling provides a framework for exploring reaction pathways, identifying transition states, and calculating thermodynamic and kinetic parameters.
Transition State Theory (TST) is a cornerstone of theoretical chemical kinetics, providing a method to calculate the rate constant of a chemical reaction. iiste.org TST assumes a quasi-equilibrium between the reactants and the transition state, which is the highest energy point along the minimum energy path connecting reactants and products.
The application of TST involves locating the transition state structure on the potential energy surface and calculating its energy and vibrational frequencies, along with those of the reactants. tandfonline.com This information is used to compute the partition functions for the reactants and the transition state, from which the rate constant (k) can be derived. For reactions involving this compound, such as hydrogen abstraction by radicals or thermal decomposition, TST can be used to determine the temperature-dependent rate coefficients. researchgate.nettandfonline.com Studies on the oxidation of the similar compound isopropyl acetate by hydroxyl (OH) radicals have successfully utilized TST to estimate bimolecular rate constants for various reaction pathways. tandfonline.commostwiedzy.pl
For unimolecular reactions, such as the thermal decomposition of this compound, the reaction rate can depend on pressure. Rice-Ramsperger-Kassel-Marcus (RRKM) theory extends TST to account for this pressure dependence. wikipedia.orgwalisongo.ac.id It is a statistical theory that considers the distribution of energy among the vibrational and rotational modes of an energized molecule. researchgate.net
RRKM theory assumes that intramolecular vibrational energy redistribution (IVR) is much faster than the reaction itself. wikipedia.org The theory is particularly important in the "fall-off" pressure regime, which is intermediate between the high-pressure limit (where the reaction is first-order) and the low-pressure limit (where it is second-order). rsc.org In this regime, the rate of collisional activation and deactivation of the energized molecule is comparable to the rate of its unimolecular reaction. Computational studies on the oxidation of isopropyl acetate have combined RRKM theory with master equation analysis to model the kinetics of energized pre-reactive complexes, demonstrating the utility of this approach for complex reaction systems. researchgate.net
Elucidating the detailed step-by-step mechanism of a reaction requires accurate calculation of the potential energy surface, including the energies of reactants, products, intermediates, and transition states. iiste.org Density Functional Theory (DFT) is a widely used quantum chemical method for these investigations due to its favorable balance of computational cost and accuracy. rsc.org Various functionals, such as BMK and M06-2X, have been shown to perform well for kinetic and thermodynamic calculations. researchgate.netnih.gov
For higher accuracy, high-level composite methods like the Complete Basis Set (CBS) methods, such as CBS-QB3, are often employed. researchgate.net These methods combine calculations at different levels of theory and with different basis sets to extrapolate to the complete basis set limit, providing highly accurate energies. researchgate.netnih.gov For instance, the unimolecular thermal degradation of isopropyl butanoate, a structural analog of this compound, was studied using both DFT (BMK functional) and the CBS-QB3 method. researchgate.netnih.gov These calculations identified the most favorable decomposition channel to be the formation of butanoic acid and propene via a six-membered ring transition state and provided accurate energy barriers for various competing pathways. researchgate.netnih.gov Similar applications of DFT and CBS-QB3 to this compound would yield crucial insights into its reaction mechanisms. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isopropyl acetate |
| Isopropyl butanoate |
| Isopropyl nitrate |
| n-Propyl nitrate |
| Acetic acid |
| Butanoic acid |
| Propene |
Analytical Methodologies for Detection and Quantification of Isopropyl Isobutyrate
Chromatographic Techniques
Chromatographic methods are the cornerstone for the separation and analysis of volatile compounds like isopropyl isobutyrate from complex mixtures. Gas chromatography, in particular, is widely employed due to the compound's volatility.
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantitative analysis of organic compounds. In GC-FID, the sample is vaporized and separated into its components as it travels through a capillary column. As each component elutes from the column, it is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of the analyte.
For trace analysis of this compound, GC-FID offers excellent sensitivity and a wide linear range. The method's response is based on the number of carbon atoms in the molecule, making it a reliable quantitative tool. researchgate.net The analytical procedure generally involves drawing a known volume of air through a charcoal tube to adsorb the analytes, which are then desorbed using a solvent mixture, such as dimethyl formamide (B127407) and carbon disulfide, before injection into the GC-FID system. osha.gov The detection limit for similar compounds using this method can be as low as 5 ng with a 1-µL injection. osha.gov
Table 1: Example GC-FID Operating Conditions for Ester Analysis
| Parameter | Value |
|---|---|
| Column | ZB-5HT capillary column (30 m x 250 μm x 0.25 μm) |
| Carrier Gas | Helium at 2.0 mL/min |
| Injection Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Oven Program | Initial 40 °C (hold 5 min), then ramp at 10 °C/min to 250 °C |
| Split Ratio | 50:1 |
This table presents typical parameters and may vary based on the specific application. rsc.org
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. scispace.com This hyphenated technique is considered a gold standard for the definitive identification and quantification of volatile compounds. nih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison to spectral libraries. scispace.com
GC-MS is particularly valuable for analyzing complex matrices, such as food and beverages, where numerous volatile compounds are present. rasayanjournal.co.inimist.ma For instance, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common approach for extracting and analyzing volatile esters like this compound from food samples. researchgate.net The technique can achieve low limits of quantification, often in the microgram per liter (µg/L) range. analytice.com A study on water analysis reported a limit of quantification for this compound between 10-100 µg/L using headspace GC-MS. analytice.com
Table 2: Key Mass Spectrometry Data for this compound
| Feature | Description |
|---|---|
| Molecular Ion (M+) | m/z 130 |
| Major Fragment Ions (m/z) | 43, 71, 41, 89 |
| Base Peak | m/z 43 |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
Spectroscopic Characterization in Research Contexts
In research and development, spectroscopic techniques are indispensable for the structural elucidation and characterization of newly synthesized or isolated compounds. For this compound, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR spectra provide information on the number and types of carbon atoms in the molecule. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the C=O stretch of the ester group and C-O stretches. nih.gov
Table 3: Spectroscopic Data for this compound
| Technique | Key Signals/Bands |
|---|---|
| ¹H NMR (CDCl₃) | δ ~4.99 (septet, 1H), ~2.49 (septet, 1H), ~1.22 (d, 6H), ~1.15 (d, 6H) ppm |
| ¹³C NMR | Signals corresponding to carbonyl, methine, and methyl carbons. |
| FTIR (neat) | Strong C=O stretching vibration, C-O stretching vibrations. |
Spectral data can vary slightly depending on the solvent and instrument used. nih.govchemicalbook.com
Advanced Hyphenated Techniques in Volatile Organic Compound Analysis
For extremely complex mixtures of volatile organic compounds, more advanced analytical techniques are required to achieve adequate separation and identification. Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful tool that provides significantly enhanced resolution compared to conventional one-dimensional GC. researchgate.netuliege.be
In GCxGC, two columns with different stationary phases are coupled in series. researchgate.net The effluent from the first column is trapped, focused, and then rapidly injected onto the second, shorter column for a fast separation. This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds. researchgate.net When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS becomes an exceptionally powerful technique for the in-depth profiling of volatile compounds in complex samples like beer and wine. uliege.bemdpi.com This approach has been successfully applied to characterize the ester fraction, which would include compounds like this compound, in the volatile profile of various beverages. uliege.be
Method Validation and Performance Metrics in this compound Analytical Procedures
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. europa.eu According to guidelines from the International Council for Harmonisation (ICH), key performance characteristics must be evaluated. nih.govscispace.com
For analytical methods designed to quantify this compound, the following validation parameters are essential:
Accuracy : The closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage recovered is calculated. biopharminternational.com
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). biopharminternational.com
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A reported detection limit for a similar compound using GC-FID was 5 µg/mL. osha.gov
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu For this compound in water, a LOQ of 10-100 µg/L has been reported using HS-GC-MS. analytice.com
Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range : The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
A study developing an HPLC method for a related compound, isopropyl p-toluenesulfonate, in isopropyl esters demonstrated a limit of detection of 0.96 µg/g and a limit of quantification of 2.91 µg/g, with recoveries ranging from 90.2% to 102.1%. oatext.com Such validation ensures the reliability and robustness of the analytical data.
Environmental Dynamics and Degradation of Isopropyl Isobutyrate
Atmospheric Lifetime and Removal Processes
Once released into the atmosphere, through evaporation from its use as a solvent in products like lacquers and thinners, the primary removal mechanism for isopropyl isobutyrate is photochemical oxidation. nih.govoecd.org
A study on the hydroxyl-radical-initiated oxidation of the structurally similar isobutyl isopropyl ether showed that the degradation mechanism involves the initial attack of OH radicals on the alkyl side chains, leading to the formation of various products. rsc.org This suggests a similar complex oxidation pathway for this compound in the troposphere.
The atmospheric lifetime of this compound is directly influenced by the concentration of hydroxyl radicals, which can vary depending on factors such as the intensity of solar radiation, the presence of other pollutants like nitrogen oxides (NOx), and altitude. researchgate.net The rate of photochemical oxidation will be higher during the day and in environments with higher OH radical concentrations. oecd.org
Aquatic Hydrolysis and Persistence in Water Systems
The stability of this compound in water is significantly dependent on the pH of the aquatic environment. oecd.org Hydrolysis, the chemical breakdown of the compound due to reaction with water, is an important degradation pathway. nih.gov
At a neutral pH of 7 and a temperature of 25°C, the estimated hydrolysis half-life is approximately 9.2 years. oecd.org
In more alkaline conditions, with a pH of 8, the hydrolysis rate increases, and the half-life is shortened to about 337 days. oecd.org
In very alkaline environments (pH > 8.5), aqueous hydrolysis becomes a particularly important degradation process. nih.gov
Volatilization from water surfaces is another key transport process. nih.gov The estimated volatilization half-life from a model river (1 meter deep) is about 4.8 hours, while from a model pond, it is estimated to be around 3 days. nih.gov This indicates a moderate rate of transfer from water to the atmosphere. oecd.org The compound has been detected in the aquatic ecosystem of the Western Basin of Lake Superior, though specific concentrations were not reported. nih.gov
Biodegradation Pathways and Mechanisms in Environmental Matrices
While specific biodegradation data for this compound is limited, its degradation potential can be inferred from studies on analogous compounds. oecd.orgepa.gov By analogy to other aliphatic esters, biodegradation is expected to be a significant degradation process in both soil and water. nih.gov
Studies on isopropyl acetate (B1210297) and isobutyl acetate, which are structurally similar, have shown that they are readily biodegradable. oecd.orgepa.gov For instance, one study reported 76% biodegradation of isopropyl acetate and 81% of isobutyl acetate after 20 days in the presence of domestic sewage inoculum. oecd.orgepa.gov This suggests that this compound is also likely to be readily biodegradable under aerobic conditions. oecd.orgepa.gov In vivo, this compound is rapidly metabolized via hydrolysis to isobutanol and isobutyric acid. oecd.org
The EPISUITE model predicts biodegradation half-lives of 360 hours in both water and soil, and 1440 hours in sediment. oecd.org
Environmental Distribution and Transport Modeling
The environmental distribution of this compound is governed by its physical and chemical properties, such as its vapor pressure, water solubility, and octanol-water partition coefficient. oecd.org
Based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 98, this compound is expected to have high mobility in soil and may leach readily. nih.gov However, if rapid biodegradation occurs, the extent of leaching will be reduced. nih.gov Its vapor pressure of 4.33 mm Hg at 25°C suggests that it will readily evaporate from soil surfaces. nih.gov
Fugacity modeling (Level III) provides an estimation of how a chemical partitions between different environmental compartments. Assuming equal releases to air, water, and soil, the model predicts the following distribution for this compound: oecd.org
| Environmental Compartment | Predicted Distribution |
| Air | 12.6% |
| Water | 34.4% |
| Soil | 52.7% |
| Sediment | 0.233% |
This model indicates that the majority of this compound released into the environment is expected to partition into the soil and water compartments. oecd.org The compound's potential for bioaccumulation is considered low to moderate, with a calculated bioconcentration factor (BCF) of 23.1. oecd.org
Advanced Applications and Research Frontiers Involving Isopropyl Isobutyrate
Role in Flavor and Fragrance Chemistry: Academic Perspectives
Isopropyl isobutyrate is recognized for its pleasant, fruity odor, which has led to its use as a flavoring agent in foods and a fragrance ingredient in various consumer products. nih.gov Academic research continues to explore both its natural origins and its synthetic production to better understand and harness its sensory characteristics.
Esters are significant contributors to the natural aromas of fruits and other plants. acs.org this compound has been identified as a volatile organic compound in several biological systems. Research has shown its presence in certain varieties of Cannabis sativa L., where it contributes to the complex aroma profile alongside numerous other esters and volatile compounds. acs.org While terpenes have historically been considered the primary source of cannabis aroma, recent studies highlight the importance of minor, nonterpenoid volatile compounds like this compound in defining the distinct scents of different cultivars. acs.org
Table 1: Natural Occurrence of this compound
| Biological Source | Finding | Reference(s) |
| Cannabis sativa L. | Identified as a volatile ester contributing to the aroma profile of certain varieties. | acs.org |
| Various Fruits/Beverages | Reported in plum brandy, grapes, and sherry. | lookchem.com |
| Essential Oils | Listed as a general component found in analyses of essential oils. | diabloanalytical.comscribd.com |
The demand for specific aroma profiles in the food, beverage, and fragrance industries drives the synthetic production of flavor compounds like this compound. thegoodscentscompany.com Chemical synthesis allows for a consistent and high-purity supply, which is essential for research and commercial applications. google.comgoogle.com
One common method for its synthesis is the direct esterification of isobutyric acid with isopropyl alcohol. lookchem.com Another industrial process involves the reaction of carbon monoxide and propylene (B89431) with water or methanol (B129727) in the presence of a liquid hydrogen fluoride (B91410) catalyst to form isobutyric acid or its methyl ester, which can then be further processed. google.com Self-esterification, where isobutyric acid reacts with a propylene-derived isopropyl group under specific temperature and pressure conditions, can also yield this compound. google.com
More advanced and sustainable methods are also a key focus of research. Enzyme-catalyzed esterification using lipases, such as those from Candida antarctica, offers a greener alternative to traditional chemical synthesis. google.com These biocatalytic methods can be performed in solvent-free systems, reacting liquid alcohols like isopropanol (B130326) directly with liquid organic acids. google.com Furthermore, research into microbial fermentation is exploring the use of engineered microorganisms, such as Clostridium species, to produce esters. These biological systems can convert sugars into the necessary alcohol (isopropanol) and acid (butyrate) precursors for ester synthesis. europa.eu
These synthetic and biosynthetic methods are crucial for flavor and fragrance research, enabling studies on aroma perception, the impact of specific compounds on sensory profiles, and the development of novel fragrance compositions for various products, including acidic hair cosmetics where stability is a concern. google.comepo.org
Integration in Advanced Materials and Polymer Science
Beyond its use for scent and flavor, the properties of this compound make it a valuable component in the field of materials and polymer science. It primarily functions as a solvent or a reactant in various polymerization processes.
This compound is used as a solvent in polymerization reactions, including solution polymerization for creating materials like polyurethane fibers. googleapis.com In advanced catalysis, it has been utilized in studies involving metal-catalyzed polymerizations. For example, research on chiral zirconocenium catalysts for the polymerization of multifunctional acrylic monomers has used this compound, which was vacuum-distilled before use to ensure high purity. mountainscholar.org
It also plays a role as a reactant in the synthesis of specific catalysts. A non-zirconocene bis(alkoxy) complex, for instance, has been synthesized in high yield from the reaction of a zirconium bis(amido) precursor with this compound. acs.orgresearchgate.net This complex, in turn, acts as a single-site catalyst for the ring-opening polymerization of cyclic esters like ε-caprolactone and L-lactide, which are used to produce biodegradable polyesters. acs.orgresearchgate.net
The choice of solvent can significantly impact polymerization kinetics and the properties of the resulting polymer. In the synthesis of polyurethane, solution polymerization in solvents like this compound is preferred as it reduces the occurrence of undesirable byproducts such as gels. googleapis.com
In the context of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), initiator structure is key. While isopropyl 2-bromo-2-methylpropanoate (B8525525) is a typical initiator, its non-brominated analog, this compound, serves as a reference compound in comparative studies. The isopropyl ester group in these molecules provides a balance of reactivity and stability that influences the polymerization process and the final polymer architecture.
Furthermore, in catalytic systems, the interaction with this compound can define the catalyst's behavior. The zirconium complex formed with this compound acts as a single-site catalyst, which is crucial for producing polymers with controlled molecular weights and narrow dispersities, unlike other catalysts that may show multisite behavior. acs.orgresearchgate.net
Applications as a Green Solvent or Solvent Replacement Candidate
There is a significant industrial and regulatory push to replace traditional, hazardous organic solvents with safer, more environmentally benign alternatives. google.com this compound has been identified as a promising "green solvent" candidate due to its favorable environmental profile. google.com
Research has positioned isobutyrate esters as versatile solvents for applications in coatings and adhesives, citing their chemical stability and low polarity. They are considered environmentally preferred fluids that can replace solvents like xylene and methyl isobutyl ketone (MIBK). google.com The atmospheric reactivity of esters like this compound has been studied to understand their potential to contribute to ozone formation. The rate coefficients for their reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms are key parameters in these assessments. enseignementsup-recherche.gouv.frresearchgate.netresearchgate.net Studies indicate that the major products from the OH-initiated oxidation of isobutyl isopropyl ether, a related compound, are acetone (B3395972) and isopropyl formate (B1220265), providing insight into the atmospheric degradation pathways. researchgate.netresearcher.life
Table 2: Research Data on this compound and Related Compounds
| Property/Application | Research Finding | Compound(s) Studied | Reference(s) |
| Catalyst Synthesis | Reacted with a zirconium bis(amido) precursor to form a single-site catalyst for ring-opening polymerization. | This compound | acs.orgresearchgate.net |
| Polymerization Solvent | Used as a solvent in the synthesis of polyurethane fibers and in research on chiral zirconocenium catalysts. | This compound | googleapis.commountainscholar.org |
| Green Solvent Potential | Identified as an environmentally preferred fluid to replace solvents like xylene and MIBK. | Isobutyrate esters | google.com |
| Atmospheric Chemistry | Rate coefficients for reactions with OH radicals and Cl atoms determined to assess atmospheric lifetime and ozone formation potential. | This compound | enseignementsup-recherche.gouv.frresearchgate.netresearchgate.net |
| Biodegradation | Generally anticipated to hydrolyze to isopropyl alcohol and isobutyric acid, which are metabolized through known pathways. | Isopropyl esters | inchem.org |
Evaluation of Environmental and Safety Profiles for Sustainable Solvents
The push for "green" and sustainable industrial processes has led to the evaluation of the environmental and safety profiles of various organic solvents. This compound is considered to have low toxicity and is readily biodegradable, making it an environmentally friendly option. seqens.com While it is a flammable liquid and can cause irritation to the skin and eyes upon contact, these hazards are manageable with standard industrial hygiene practices. nj.gov The New Jersey Department of Health has included it on the Hazardous Substance List primarily due to its flammability. nj.gov For sustainable applications, its low water miscibility and high electrical resistance are advantageous in specialized coatings, such as 2-K polyurethanes. atamanchemicals.com
Table 1: Environmental and Safety Data for this compound
| Property | Value/Information | Source(s) |
| Physical Description | Colorless liquid with a fruity odor. nih.govchemicalbook.com | nih.gov, chemicalbook.com |
| Flammability | Flammable liquid. nj.gov | nj.gov |
| Toxicity | Low toxicity. seqens.com | seqens.com |
| Biodegradability | Readily biodegradable. seqens.com | seqens.com |
| Hazards | Can irritate skin and eyes. nj.gov | nj.gov |
| Regulatory Status | Listed as a hazardous substance by DOT due to flammability. nj.gov | nj.gov |
Performance Assessment in Industrial Chemical Processes
This compound serves as a versatile solvent in various industrial applications. It is used as a solvent for nitrocellulose lacquers and thinners, in coatings for plastic substrates, and in high-solids coatings. atamanchemicals.com Its low surface tension proves valuable in applications requiring improved wetting of the substrate. atamanchemicals.com Furthermore, its utility extends to being a component in perfume ingredients, flavor essences, and as a plasticizer for cellulose (B213188) acetate (B1210297). google.com
Intermediary in Fine Chemical and Pharmaceutical Synthesis
This compound and its derivatives are important intermediates in the synthesis of more complex molecules in the fine chemical and pharmaceutical industries.
Synthesis of Complex Pharmaceutical Intermediates
A key derivative, Iso Propyl 2-Bromo Iso Butyrate (B1204436) (IPBIB), is a significant intermediate in the production of various pharmaceuticals. adpharmachem.com This organobromine compound is synthesized from isopropyl alcohol and isobutyric acid, followed by bromination. adpharmachem.com Its unique structure is valuable for creating certain drugs. adpharmachem.com While specific drug synthesis pathways involving this compound are proprietary, its role as a building block is well-established in chemical research for synthesizing complex molecules. adpharmachem.com
Application in Agrochemical Development
In the agrochemical sector, derivatives of this compound are used as precursors in the synthesis of pesticides and herbicides. adpharmachem.com For instance, Isobutyl isobutyrate, a related compound, is utilized in the manufacturing of insecticides. atamanchemicals.com The development of new agrochemical products often involves the use of such intermediates to build the desired molecular structures. adpharmachem.comgoogle.com
Biochemical and Biological Relevance of this compound and its Derivatives
The biological significance of this compound and its parent compounds is an expanding area of research, particularly in the context of microbial metabolism.
Metabolic Product in Fermentation Processes and Microorganism Studies
This compound has been identified as a product in certain microbial fermentation processes. Studies involving Clostridium species have highlighted the potential for producing this ester. For example, a co-culture of Clostridium beijerinckii and Clostridium tyrobutyricum can produce isopropyl butyrate. researchgate.netfrontiersin.org In this system, C. beijerinckii produces isopropanol, while C. tyrobutyricum supplies the butyrate, which are then enzymatically converted to the ester. researchgate.netfrontiersin.org This represents a novel biosynthetic route for this compound.
Furthermore, research into engineered Escherichia coli has demonstrated the biosynthesis of isobutyrate, a precursor to this compound. aimspress.comgoogle.com While the primary goal of these studies was high-level isobutyrate production, the metabolic pathways explored are relevant to the potential for microbial synthesis of its esters. aimspress.comgoogle.com
Table 2: Research Findings on this compound in Fermentation
| Microorganism/System | Key Findings | Reference(s) |
| Co-culture of Clostridium beijerinckii and Clostridium tyrobutyricum | Produces isopropyl butyrate through the enzymatic conversion of isopropanol and butyrate. | researchgate.net, frontiersin.org |
| Engineered Escherichia coli | Developed for high-level biosynthesis of isobutyrate, a precursor to this compound. | aimspress.com, google.com |
Role of Isopropyl Esters in Biomolecular Interaction Studies
The isopropyl ester moiety, a key feature of this compound, plays a significant role in the biological activity and molecular interactions of various compounds. Studies on related isopropyl esters, such as fibrates and methionine analogues, provide critical insights into how this functional group influences molecular conformation, binding specificity, and bioavailability.
Isopropyl Fibrates (Fenofibrate and Isopropyl Clofibrate)
Fibrates are a class of drugs used to treat hyperlipidemia. Fenofibrate, the isopropyl ester of fenofibric acid, and isopropyl clofibrate, the ester form of clofibric acid, are important subjects of biomolecular research. The addition of the isopropyl group dramatically alters their properties compared to their parent carboxylic acids.
In vitro studies have revealed that fibrate esters and their corresponding acids have different biological targets. nih.gov The esters act as antagonists for the liver X receptors (LXRs), while the fibric acids are agonists for the peroxisome proliferator-activated receptor α (PPARα). nih.gov This divergence in specificity can be attributed to several factors introduced by the isopropyl group, including the removal of a hydrogen bond donor, the steric hindrance of a hydrogen bond acceptor, and the introduction of a bulky substituent. nih.gov
Furthermore, the isopropyl esterification impacts intermolecular interactions. While the parent acids like clofibric acid can form strong O-H···O hydrogen bonds, these are absent in the esters. nih.gov Instead, the esters engage in other interactions, such as slipped π-π stacking. nih.gov The dynamic polar molecular surface area of the isopropyl fibrates is lower than that of their acid forms, which suggests better membrane permeability and absorption, making them effective prodrugs for oral administration. nih.govresearchgate.net
Table 1: Comparison of Conformational Angles in Isopropyl Fibrates
| Compound | Polymorph | Dihedral Angle (O=C-O-C plane and C-H bond of iPr group) | Conformation |
|---|---|---|---|
| Fenofibrate | Polymorph I (Triclinic) | 2.74° | Symmetric |
| Fenofibrate | Polymorph II (Monoclinic) | 45.94° | Asymmetric |
| Isopropyl Clofibrate | - | -30.9° | Asymmetric |
Data sourced from structural and theoretical studies. nih.govnih.gov
Isopropyl Ester of Hydroxy Analogue of Methionine (HMBi)
The isopropyl ester of 2-hydroxy-4-(methylthio)butanoic acid (HMBi) is a significant compound in animal nutrition, where it serves as a bioavailable source of the essential amino acid methionine for ruminants. The core challenge in supplementing ruminant diets is that many nutrients are degraded by microbes in the rumen before they can be absorbed. researchgate.neteuropa.eu
The esterification of the methionine hydroxy analogue with isopropanol to form HMBi enhances its stability and allows it to bypass extensive ruminal degradation. europa.eu Research has shown that HMBi can be absorbed directly through the rumen wall. researchgate.net This efficient transport across biological membranes is attributed to the physicochemical properties conferred by the isopropyl ester radical. researchgate.net
Once absorbed, HMBi is rapidly hydrolyzed by esterases into its components: 2-hydroxy-4-methylthiobutanoic acid (HMB) and isopropanol. researchgate.net The HMB is then converted in the liver and other tissues to L-methionine, which can be used for protein synthesis and other metabolic functions. europa.eu Studies investigating the effects of HMBi on rumen microbial communities have shown that its supplementation can alter the relative abundance of certain bacterial genera, such as increasing Prevotella and decreasing Butyrivibrio. mdpi.com
Future Research Directions and Emerging Areas for this compound
While this compound is well-established as a flavoring agent, future research is poised to explore new applications, drawing inspiration from studies on other isopropyl esters and advancements in biotechnology and sustainable chemistry.
Biotechnological Production
A significant emerging area is the development of microbial fermentation processes for the production of this compound and related esters. Research has demonstrated the potential of using Clostridium species in co-culture systems to produce esters like isopropyl butyrate. researchgate.net One strain can be engineered to produce isopropanol while another produces the necessary acid (e.g., butyrate). researchgate.net Future work could focus on metabolic engineering of microorganisms to create efficient, single-organism systems for the biosynthesis of this compound from renewable feedstocks like glucose. This approach offers a more sustainable alternative to traditional chemical synthesis.
Exploration of Novel Biological Activities
The detailed biomolecular interaction studies on isopropyl fibrates highlight how the isopropyl ester moiety can determine a molecule's biological target and activity. nih.gov This raises the question of whether this compound itself possesses unexplored biological functions. Future research could involve screening this compound against various biological targets, such as enzymes and receptors. Given that other simple esters like isopropyl benzoate (B1203000) have been shown to inhibit cytochrome P450 enzymes, similar investigations into this compound could reveal novel pharmacological or toxicological properties. atamanchemicals.com
Sustainable Chemistry and Catalysis
The use of enzymatic catalysts, such as immobilized lipases, for ester synthesis is a growing field of research. Studies on the synthesis of isobutyl isobutyrate have successfully used lipase (B570770) to catalyze the direct esterification of isobutyric acid and isobutanol, achieving high yields under optimized conditions. researchgate.net Similar research could be applied to develop highly efficient and environmentally friendly enzymatic processes for synthesizing this compound. This would reduce the reliance on acid catalysts and simplify product purification. researchgate.net Furthermore, exploring the use of this compound as a green solvent or as a building block in the synthesis of more complex molecules represents another frontier for future investigation.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Isopropyl Fibrates |
| Fenofibrate |
| Isopropyl Clofibrate |
| Isopropyl Ester of Hydroxy Analogue of Methionine (HMBi) |
| Clofibric acid |
| Fenofibric acid |
| 2-hydroxy-4-methylthiobutanoic acid (HMB) |
| Methionine |
| Isopropanol |
| Isopropyl benzoate |
| Isobutyl isobutyrate |
| Isopropyl butyrate |
| Butyrate |
| Glucose |
| Isobutyric acid |
Q & A
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the molecular structure of isopropyl isobutyrate?
Methodological Answer:
- Step 1: Use NMR spectroscopy to analyze proton environments. The ester group (δ 4.8–5.2 ppm for the isopropyl group) and methyl branches (δ 1.0–1.2 ppm) should align with the structure .
- Step 2: Validate the carbonyl (C=O) stretch via IR spectroscopy (peak ~1740 cm⁻¹). Compare with reference spectra in databases like NIST .
- Step 3: Cross-reference SMILES (CC(C)OC(=O)C(C)C) and InChIKey (WVRPFQGZHKZCEB-UHFFFAOYSA-N) for computational validation .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Transport/Storage: Classify under UN 2406 (flammable liquid, Packing Group II). Use explosion-proof equipment and inert gas purging during transfer .
- Exposure Mitigation: Monitor vapor concentrations with gas detectors. Use fume hoods and PPE (nitrile gloves, goggles) due to its volatility (predicted vapor pressure: ~5 mmHg at 25°C) .
Q. How can quantitative structure-property relationship (QSPR) models predict this compound’s physical properties (e.g., logP, boiling point)?
Methodological Answer:
- Input Parameters: Molecular weight (130.18 g/mol), rotatable bonds (3), and topological polar surface area (26.3 Ų) .
- Model Selection: Use open-source tools like PaDEL-Descriptor to calculate logP (~2.1) and boiling point (~142°C). Validate with experimental data from controlled distillation .
Advanced Research Questions
Q. How can esterification reaction conditions be optimized for synthesizing high-purity this compound?
Methodological Answer:
Q. What advanced chromatographic methods resolve this compound in complex matrices (e.g., food flavorants)?
Methodological Answer:
- HS-SPME-GC-MS: Use a DVB/CAR/PDMS fiber for headspace extraction. Optimize desorption time (5 min) and column (DB-5MS) to separate co-eluting esters (e.g., ethyl isobutyrate) .
- Quantitation: Apply internal standards (e.g., deuterated esters) to correct for matrix effects in fruit or microbial samples .
Q. How do computational methods (e.g., DFT, MD simulations) explain this compound’s reactivity in hydrolysis?
Methodological Answer:
- DFT Calculations: Model the ester’s electron density distribution to identify nucleophilic attack sites (carbonyl carbon). Compare activation energies for acidic vs. alkaline hydrolysis .
- MD Simulations: Simulate solvent interactions (water, ethanol) to predict hydrolysis rates under varying pH and temperature .
Q. How can contradictions in thermodynamic data (e.g., enthalpy of combustion) be resolved?
Methodological Answer:
- Calorimetry Replication: Use bomb calorimetry with ≥99% purity samples. Compare results with literature (e.g., NIST) and apply error propagation analysis for outliers .
- Peer Validation: Collaborate with independent labs to standardize measurement protocols (e.g., oxygen pressure, sample mass) .
Q. What role does this compound play in microbial volatile organic compound (MVOC) profiling?
Methodological Answer:
Q. How can degradation pathways of this compound in environmental systems be characterized?
Methodological Answer:
Q. What molecular features dictate this compound’s odor threshold in sensory studies?
Methodological Answer:
- GC-Olfactometry: Train panelists to detect ester thresholds (e.g., 0.24 ppm in air). Corrogate with molecular descriptors (e.g., branching index, dipole moment) .
- Structure-Activity Modeling: Build regression models using odor detection data and QSPR parameters to predict thresholds for structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
